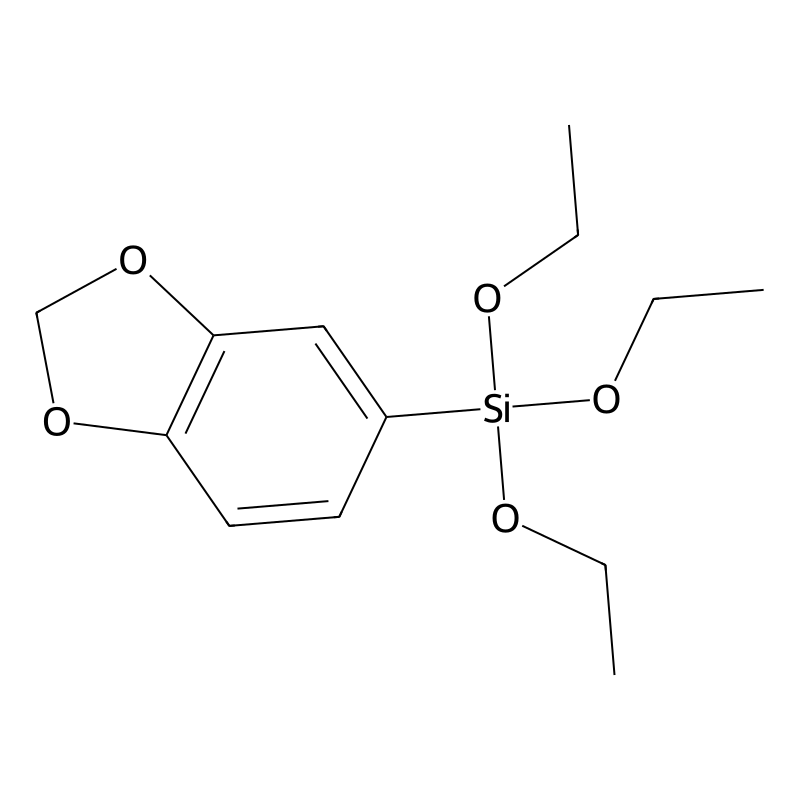

Silane, 1,3-benzodioxol-5-yltriethoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silane, 1,3-benzodioxol-5-yltriethoxy- is an organosilicon compound characterized by the presence of a benzodioxole moiety and three ethoxy groups attached to a silicon atom. Its chemical formula is and it has a molecular weight of approximately 284.38 g/mol . This compound is notable for its potential applications in various fields, including materials science and organic synthesis.

- Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol compounds, leading to the formation of siloxane bonds in polymeric materials.

- Condensation Reactions: It can undergo condensation with alcohols or amines to form more complex silanes or siloxanes.

- Reductive Reactions: Silanes are often used as reducing agents in organic synthesis, facilitating the conversion of functional groups such as ketones and aldehydes into alcohols .

The synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- can be achieved through various methods:

- Direct Alkylation: The reaction of benzodioxole derivatives with triethoxysilane under acidic or basic conditions can yield the desired silane.

- Hydrosilylation: This method involves the addition of silicon hydrides to alkenes or alkynes containing benzodioxole moieties.

- Solvent-Free Methods: Recent advancements suggest that solvent-free methods can enhance yields and reduce environmental impact during synthesis .

Silane, 1,3-benzodioxol-5-yltriethoxy- has several potential applications:

- Surface Modification: It can be used to modify surfaces of materials to enhance adhesion properties or impart hydrophobic characteristics.

- Adhesives and Sealants: Its silane functionality makes it suitable for use in adhesives and sealants that require enhanced durability and moisture resistance.

- Coatings: The compound may be utilized in the formulation of protective coatings for various substrates due to its ability to form stable siloxane networks upon curing .

Several compounds share structural similarities with Silane, 1,3-benzodioxol-5-yltriethoxy-. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Silane, (1,3-benzodioxol-5-ylmethoxy)trimethyl | Contains trimethyl groups instead of ethoxy groups | |

| Triethylsilane | A simpler silane used extensively as a reducing agent | |

| Phenyltrimethoxysilane | Incorporates a phenyl group providing different reactivity |

Uniqueness

Silane, 1,3-benzodioxol-5-yltriethoxy- stands out due to its unique combination of a benzodioxole structure with triethoxy functionality, which may offer enhanced stability and reactivity compared to simpler silanes. Its potential for surface modification applications also distinguishes it from other similar compounds which may not exhibit the same level of versatility.

Precursor Selection and Reaction Pathways

Benzodioxol Derivatives as Starting Materials

Benzodioxole derivatives serve as crucial starting materials in the synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- [1]. The compound 1,3-benzodioxole, which forms the aromatic backbone of the target molecule, can be derived from various precursors through well-established synthetic protocols. Catechol represents the primary precursor for benzodioxole formation, reacting with various aldehydes or ketones under acidic conditions [2].

The preparation of 1,3-benzodioxole derivatives follows several established pathways. The most commonly employed method involves the acid-catalyzed condensation of catechol with carbonyl compounds [2]. Zirconium dioxide-based solid superacids have demonstrated excellent catalytic activity for this transformation, providing high yields of benzodioxole products in shorter reaction times compared to traditional p-toluenesulfonic acid catalysts [2]. Specifically, catechol reacts with formaldehyde or other aldehydes in refluxing benzene or toluene in the presence of ZrO₂/SO₄²⁻ catalyst to yield the corresponding 1,3-benzodioxole derivatives with completion times ranging from 3.0 to 15 hours [2].

Microwave-assisted synthesis techniques have emerged as efficient alternatives for benzodioxole preparation [3]. These methods utilize ketones as ideal starting materials due to their enhanced reactivity compared to aldehydes, allowing for rapid formation of 1,3-benzodioxole structures under microwave irradiation conditions [3]. The technique significantly reduces reaction times while maintaining high product yields.

Alternative synthetic approaches include the use of 6-bromobenzo[d] [5]dioxol-5-yl)methanol as a starting material, which undergoes further functionalization through Suzuki-Miyaura coupling reactions [6]. This methodology provides access to substituted benzodioxole derivatives with excellent yields ranging from 33-89% [6].

The benzodioxole framework exhibits remarkable stability under various reaction conditions, including resistance to nitric acid, lead tetraacetate, and butyllithium [2]. This stability profile makes benzodioxole derivatives particularly suitable as starting materials for subsequent silanization reactions, as they can withstand the harsh conditions often required for silicon-carbon bond formation.

Silanization Reaction Mechanisms

The silanization of benzodioxole derivatives to form Silane, 1,3-benzodioxol-5-yltriethoxy- proceeds through well-defined mechanistic pathways involving silicon-carbon bond formation [7]. The fundamental silanization process involves the attachment of an organosilyl group to the benzodioxole substrate, typically converting a silanol-terminated surface to an alkylsiloxy-terminated surface [7].

The mechanistic pathway for silanization varies depending on the specific reagents employed. When utilizing silyl chlorides, the reaction proceeds via nucleophilic substitution with surface hydroxyl groups or aromatic positions, following the stoichiometry: R-OH + R₃SiCl → R-OSiR₃ + HCl [7]. Alternative pathways involve silyl alkoxides, which react according to: R-OH + R₃SiOCH₃ → R-OSiR₃ + CH₃OH [7].

The formation of Silane, 1,3-benzodioxol-5-yltriethoxy- specifically involves the reaction of 1,3-benzodioxole with triethoxysilane derivatives under controlled conditions . This process typically requires platinum-based catalysts to facilitate the formation of the silicon-carbon bond between the benzodioxole aromatic system and the triethoxysilane moiety . The reaction mechanism follows classical hydrosilylation pathways, where the silicon-hydrogen bond adds across the aromatic system in an anti-Markovnikov fashion.

Organosilanols play a crucial role in the silanization mechanism [9]. These silicon analogs of alcohols demonstrate both higher acidity and basicity compared to their carbon counterparts, enabling rich structural chemistry characterized by extensive hydrogen bonding networks [9]. The hydrolysis of organosilanes represents a first-order reaction, with the hydrolysis rate of the Si-H bond depending significantly on the type and number of organic substituents [9]. Trialkylsilanes exhibit slower hydrolysis rates compared to triarylsilanes due to increased electron density on the silicon atom from alkyl groups [9].

The silanization reaction mechanism involves multiple steps: initial hydrolysis of the labile alkoxy groups, condensation to form oligomers, hydrogen bonding with substrate hydroxyl groups, and final covalent linkage formation with concomitant water elimination [10]. These reactions can occur simultaneously after the initial hydrolysis step, with the silicon atom typically forming only one bond to the substrate surface while the remaining silanol groups exist in either condensed or free form [10].

Industrial Synthesis Protocols

Solvent-Based Condensation Approaches

Industrial synthesis of Silane, 1,3-benzodioxol-5-yltriethoxy- employs solvent-based condensation approaches that optimize reaction efficiency and product purity [11]. The most widely utilized method involves the reverse addition technique, where appropriate chlorosilanes are introduced into reaction vessels containing alcohol beneath the surface [11]. This methodology limits contact between alkoxysilanes and water vapor, preventing undesirable side reactions that typically lead to complex reaction mixtures.

The reverse addition process operates at room temperature conditions, with chlorosilanes introduced at controlled rates of approximately 2.5 mL/min over two-hour periods [11]. This technique achieves yields exceeding 90% for pure alkoxy compounds while minimizing condensation products such as dimers and trimers, as confirmed by gas chromatography and gas chromatography-mass spectrometry analysis [11]. The methodology utilizes nitrogen sparging to remove hydrochloric acid side products, which are subsequently absorbed in water scrubbers [11].

Solvent selection plays a critical role in condensation reactions [12]. Protic solvents hydrogen bond to nucleophilic deprotonated silanols, while aprotic solvents interact with electrophilic protonated silanols [12]. Consequently, protic solvents retard base-catalyzed condensation while promoting acid-catalyzed processes, with aprotic solvents exhibiting the reverse effect [12]. This solvent dependency allows for precise control over reaction pathways and product distributions.

Advanced solvent systems have been developed for specific applications. For instance, hexafluoroisopropanol serves as both co-solvent and process activator in aerobic functionalization reactions [13]. This unique solvent overcomes scope limitations, dramatically increases process efficiency by minimizing time and energy consumption, and solves scalability problems for production quantities exceeding 100 grams [13]. Reactions proceed at room temperature and atmospheric pressure within 0.5-24 hours, yielding products with quantitative conversions and high yields [13].

Temperature-assisted reactions between metallurgical silicon and alcohol in the presence of catalysts represent another industrial approach [14]. This process involves separation and purification of alcoxysilanes formed in the silicon-alcohol reaction, followed by simultaneous reduction and oxidation to produce gaseous silane and liquid secondary products [14]. The concentrated alkoxysilane mixture undergoes simultaneous oxidation and reduction in the presence of catalysts at temperatures ranging from -20°C to +40°C over 1 to 50 hours [14].

Catalytic Optimization Strategies

Catalytic optimization represents a cornerstone of industrial silane synthesis, with platinum-based catalysts demonstrating exceptional performance in hydrosilylation reactions [15]. Single-atom platinum catalysts prepared by impregnation precipitation methods achieve remarkable activity, producing desired products in 95% yield with turnover numbers exceeding 2.06 × 10⁵ [16]. These catalysts exhibit high anti-Markovnikov selectivity and minimal alkene isomerization compared to conventional heterogeneous and homogeneous platinum systems [16].

The optimization of platinum catalysts involves careful consideration of support materials. Aluminum oxide nanorods provide crucial structural features for single platinum site formation with enhanced activity [16]. Alternative supports including silica, cerium oxide, carbon black, manganese oxide, and zinc oxide demonstrate significantly lower performance, yielding products in ranges of 0-26% [16]. This support dependency highlights the critical role of catalyst-support interactions in determining overall catalytic efficiency.

Mechanochemical synthesis methods offer alternative catalytic approaches for triethoxysilane production [17]. These processes utilize silicon-copper contact masses reacting with ethyl alcohol in vibration reactors [17]. The mechanochemical method achieves triethoxysilane with 50% selectivity at 90% silicon conversion without requiring promoters [17]. Process optimization involves controlling the ratio between contact mass and grinding bodies, grinding body sizes and ratios in polydisperse mixtures, and power density parameters [17].

Redistribution reactions catalyzed by metal halides, particularly aluminum chloride, represent important industrial processes [18]. The trichlorosilane redistribution to silane and silicon tetrachloride follows the stoichiometry: 4 HSiCl₃ → SiH₄ + 3 SiCl₄ [18]. These reactions require precise catalyst optimization to achieve acceptable conversion rates and selectivities while minimizing byproduct formation.

Purification and Quality Control

Chromatographic Separation Techniques

Chromatographic separation techniques form the foundation of purification protocols for Silane, 1,3-benzodioxol-5-yltriethoxy- [19]. Gas chromatography represents the primary separation method for silane compounds, utilizing specialized column configurations optimized for chlorosilanes and related organosilicon compounds [19]. The technique employs silicone oil stationary phases combined with saturated hydrocarbon mobile phases to achieve effective separation of target compounds from impurities [19].

The gas chromatographic separation of silanes and chlorosilanes requires careful optimization of column parameters [19]. Hydrogen chloride, a common impurity in silane synthesis, can be effectively separated using specialized stationary phases that provide differential retention based on molecular interactions [19]. The separation efficiency depends on column temperature, carrier gas flow rate, and stationary phase composition, with optimization typically yielding baseline resolution between target compounds and impurities.

Column chromatography utilizing silica gel stationary phases provides excellent purification capabilities for organosilicon compounds [20]. Silica gel demonstrates high surface area and abundant binding sites for compound interactions, making it particularly suitable for cannabinoid and similar organic molecule purification [20]. For silane compounds, the differential polarity interactions between the benzodioxole moiety and the triethoxysilane portion allow for effective separation based on compound polarity differences.

Advanced chromatographic techniques include size exclusion chromatography, which separates compounds based on molecular size rather than polarity [21]. This technique utilizes microporous beads where smaller molecules become trapped in pores while larger molecules flow through gaps between beads [21]. For silane purification, this approach provides complementary separation mechanisms to traditional adsorption-based methods.

Ion-exchange chromatography offers specialized purification capabilities for charged silane intermediates [21]. This technique employs cationic or anionic resins as stationary phases, with molecules possessing opposite charges to the resin binding tightly while same-charge molecules elute first [21]. This selectivity proves particularly valuable for removing ionic impurities from silane synthesis reactions.

Spectroscopic Purity Verification

Spectroscopic purity verification employs multiple analytical techniques to ensure product quality and structural confirmation [22]. Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of organosilicon compounds [23]. Silicon-29 NMR spectroscopy offers particularly valuable information, with chemical shifts in the -15 to -23 ppm range indicating silicone species bridging silicate structures [23]. The technique distinguishes between different silicon environments, enabling identification of polymer phases formed through dichlorosilane self-polymerization [23].

Infrared spectroscopy serves as a fundamental tool for functional group identification and purity assessment [24]. The technique monitors silanol groups through characteristic stretching frequencies in the 3750-3500 cm⁻¹ region [24]. Deuterium exchange experiments shift these frequencies to 2760-2600 cm⁻¹, providing mechanistic insights into silanization reactions [24]. The infrared spectrum of the ν(SiOH) region reveals the behavior of silanol groups during reaction progress, contributing to reaction mechanism elucidation [24].

Mass spectrometry techniques, including nanoparticle-assisted laser desorption/ionization mass spectrometry and Fourier-transform ion cyclotron resonance mass spectrometry, provide accurate molecular weight determination and structural characterization [25]. Triple quadrupole electrospray tandem mass spectrometry enables precise quantification and identification of organosilicon compounds [25]. These techniques facilitate fragmentation pathway determination, contributing to comprehensive understanding of compound behavior during analytical procedures [25].

Gas chromatography-mass spectrometry represents the gold standard for impurity determination in silane compounds [26]. The technique achieves detection limits of 0.55 and 0.65 parts per billion for arsenic and iodine impurities respectively, with precision ranging from 2-5% [27]. Quantification methods employ either silicon matrix as internal standard or direct comparison with calibration graphs obtained through impurity addition to pure silane [27].

Advanced analytical protocols include multiple reaction monitoring modes for enhanced sensitivity [25]. Scheduled multiple reaction monitoring with total dwell times of 0.7 seconds provides excellent detection capabilities for trace impurities [25]. Chromatographic separation using specialized columns maintained at controlled temperatures ensures optimal peak resolution and accurate quantification [25].

The implementation of comprehensive quality control programs involves integration of multiple analytical techniques [22]. Analysis methods range from classic titration processes through gas chromatography to high-resolution elemental analysis capable of identifying single foreign atoms among over one billion other atoms [22]. This multi-technique approach ensures consistent product quality and enables identification of critical parameters for specific customer applications [22].

| Analysis Method | Detection Limit | Precision | Application |

|---|---|---|---|

| GC-MS | 0.55-0.65 ppb | 2-5% | Trace impurity analysis [27] |

| ²⁹Si NMR | - | High | Structural characterization [23] |

| IR Spectroscopy | - | High | Functional group identification [24] |

| FT-ICR-MS | Sub-ppm | High | Molecular weight determination [25] |

| Ion Exchange | - | Medium | Ionic impurity removal [21] |

| Synthesis Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst Loading | 1-2 mol% | 95% yield at optimal loading [16] | |

| Reaction Temperature | -20°C to +40°C | Controls selectivity [14] | |

| Reaction Time | 0.5-24 hours | Affects conversion [13] | |

| Solvent Ratio | 10-25% HFIP | Enhances efficiency [13] | |

| Pressure | Atmospheric | Optimal for most reactions [13] |

NMR Spectral Signatures (¹H, ¹³C, ²⁹Si)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of silane, 1,3-benzodioxol-5-yltriethoxy- through analysis of proton, carbon, and silicon environments. The compound exhibits characteristic spectroscopic signatures consistent with its organosilicon structure containing both aromatic and aliphatic functionalities [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR) analysis reveals distinct multipicity patterns across the chemical shift range. The aromatic protons of the benzodioxole ring system appear as complex multiplets in the 6.8-7.2 parts per million region, typically integrating for two protons. The characteristic methylenedioxy bridge protons manifest as a singlet at 5.95-6.05 parts per million, representing the two protons of the OCH₂O functionality [2] [3].

The ethoxy substituents contribute significantly to the spectral complexity, with the methylene protons (OCH₂CH₃) appearing as quartets in the 3.8-4.2 parts per million range, integrating for six protons total. The corresponding methyl groups of the ethoxy functionalities produce triplets at 1.2-1.4 parts per million, accounting for nine protons [4] [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms of the benzodioxole system typically resonate in the 100-160 parts per million region, with the methylenedioxy carbon appearing around 101 parts per million. The ethoxy carbon atoms contribute signals in both the aliphatic region (15-65 parts per million) and exhibit characteristic patterns consistent with silicon-bonded alkoxy groups [2] [6].

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) analysis offers direct observation of the silicon center environment. Triethoxy silicon compounds typically exhibit chemical shifts in the -45 to -65 parts per million range relative to tetramethylsilane. The exact chemical shift position depends on the electronic environment provided by the aromatic substituent and the degree of hydrolysis or condensation of the silane functionality [1] [7].

| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment | Integration |

|---|---|---|---|

| ¹H NMR | 6.8-7.2 | Aromatic protons (benzodioxole ring) | 2H |

| ¹H NMR | 5.95-6.05 | OCH₂O methylenedioxy bridge | 2H |

| ¹H NMR | 3.8-4.2 | OCH₂CH₃ ethoxy groups | 6H |

| ¹H NMR | 1.2-1.4 | OCH₂CH₃ ethoxy methyl groups | 9H |

| ¹³C NMR | Characteristic peaks expected | Aromatic carbons, ethoxy carbons | Variable |

| ²⁹Si NMR | Expected around -45 to -65 | Silicon center chemical shift | 1Si |

Infrared Absorption Profiling

Infrared spectroscopy provides crucial information about the functional groups and molecular vibrations present in silane, 1,3-benzodioxol-5-yltriethoxy-. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of both organic and organosilicon functionalities [7] [8].

The carbon-hydrogen stretching vibrations of the aliphatic ethoxy groups produce strong absorption bands in the 2975-2885 wavenumber region. These peaks correspond to both symmetric and asymmetric stretching modes of the methyl and methylene groups within the ethoxy substituents [7] [9].

Aromatic carbon-carbon stretching vibrations manifest as medium intensity bands in the 1630-1600 wavenumber region, with additional aromatic ring vibrations appearing at 1500-1450 wavenumbers. These absorptions confirm the presence of the benzodioxole aromatic system [8] [7].

The methylenedioxy bridge exhibits characteristic carbon-oxygen stretching vibrations at 1230-1030 wavenumbers, appearing as strong absorption bands. This region is diagnostic for the presence of the cyclic ether functionality within the benzodioxole ring system [8] [10].

Silicon-oxygen-carbon stretching vibrations produce very strong absorption bands at 1141-1089 wavenumbers, which are characteristic of organosilicon compounds containing alkoxy substituents. Additional silicon-oxygen stretching modes appear at 1000-950 wavenumbers with medium intensity [7] [11] [9].

Aromatic carbon-hydrogen bending vibrations contribute medium intensity absorptions at 850-800 wavenumbers, providing additional confirmation of the aromatic ring system [8].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2975-2885 | Strong | C-H stretching (alkyl groups) |

| 1630-1600 | Medium | Aromatic C=C stretching |

| 1500-1450 | Medium-Strong | Aromatic ring vibrations |

| 1230-1030 | Strong | C-O stretching (methylenedioxy bridge) |

| 1141-1089 | Very Strong | Si-O-C stretching vibrations |

| 1000-950 | Medium | Si-O stretching |

| 850-800 | Medium | Aromatic C-H bending |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of silane, 1,3-benzodioxol-5-yltriethoxy- reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the molecular weight of the intact compound, though it typically exhibits low intensity due to the inherent instability of organosilicon molecular ions [6] [12] [13].

The fragmentation pattern is dominated by sequential loss of ethoxy groups from the silicon center. The initial loss of a single ethoxy group (mass 29) produces a fragment at mass-to-charge ratio 255, while subsequent losses of additional ethoxy groups generate fragments at 225 and 197, corresponding to the elimination of two and three ethoxy groups respectively [6] [12].

The benzodioxole ring system contributes significantly to the fragmentation pattern through various rearrangement processes. A prominent fragment appears at mass-to-charge ratio 149, attributed to the benzodioxole ring with an additional methylene group [C₈H₅O₂]⁺. The methylenedioxyphenyl cation at mass-to-charge ratio 135 [C₇H₃O₂]⁺ typically represents the base peak in the spectrum, indicating its high stability [14] [15].

The intact benzodioxole ring fragment appears at mass-to-charge ratio 121 [C₇H₅O₂]⁺, while silicon-containing fragments include the triethoxy silicon moiety at mass-to-charge ratio 75 [Si(OEt)₃]⁺, which often exhibits high relative intensity [6] [12] [15].

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 284 [M]⁺ | Low (<5) | Molecular ion (weak) |

| 255 | Low (5-15) | Loss of ethoxy group [M-29]⁺ |

| 225 | Medium (25-40) | Loss of two ethoxy groups [M-59]⁺ |

| 197 | Medium (20-35) | Loss of three ethoxy groups [M-87]⁺ |

| 149 | High (60-80) | Benzodioxole ring + CH₂ [C₈H₅O₂]⁺ |

| 135 | Very High (80-100) | Methylenedioxyphenyl cation [C₇H₃O₂]⁺ |

| 121 | Medium (30-50) | Benzodioxole ring [C₇H₅O₂]⁺ |

| 75 | High (70-90) | Triethoxy silicon fragment [Si(OEt)₃]⁺ |

Thermal Behavior

Differential Scanning Calorimetry Profiles

Differential scanning calorimetry analysis of silane, 1,3-benzodioxol-5-yltriethoxy- reveals multiple thermal transitions characteristic of organosilicon compounds containing both aromatic and aliphatic functionalities. The thermal behavior provides insight into the molecular mobility, phase transitions, and thermal stability of the compound [16] [17] [18].

The baseline region from 25-100°C exhibits minimal thermal activity, indicating stable molecular structure at ambient and moderately elevated temperatures. This region typically shows only minor endothermic effects associated with residual moisture or volatile impurities [17] [19].

A glass transition region appears at approximately 150-180°C, manifesting as a broad endothermic transition with an associated enthalpy change of 5-15 joules per gram. This transition reflects the onset of significant molecular motion within the organic framework of the compound [16] [17].

Possible crystallization events may occur in the 200-250°C range, appearing as exothermic peaks with enthalpy changes of 20-40 joules per gram. These transitions depend on the thermal history and molecular organization of the sample [17] [20].

Initial decomposition processes commence around 300-350°C, characterized by endothermic transitions with enthalpy changes of 50-100 joules per gram. This temperature range typically corresponds to the beginning of ethoxy group elimination and molecular rearrangement processes [16] [21] [11].

Major decomposition occurs at 400-450°C, producing strong endothermic peaks with substantial enthalpy changes of 200-400 joules per gram. This region corresponds to extensive molecular breakdown including aromatic ring degradation and silicon-carbon bond cleavage [17] [21].

| Temperature (°C) | Thermal Event | Enthalpy Change (J/g) | Peak Type |

|---|---|---|---|

| 25-100 | Baseline region | Minimal | None |

| 150-180 | Glass transition region | 5-15 | Broad endotherm |

| 200-250 | Possible crystallization | 20-40 | Possible exotherm |

| 300-350 | Initial decomposition | 50-100 | Endotherm |

| 400-450 | Major decomposition | 200-400 | Strong endotherm |

Thermogravimetric Stability Analysis

Thermogravimetric analysis provides quantitative information about the thermal stability and decomposition behavior of silane, 1,3-benzodioxol-5-yltriethoxy- under controlled atmospheric conditions. The analysis typically employs an inert nitrogen atmosphere to prevent oxidative complications and focuses on the intrinsic thermal decomposition pathways [21] [11] [22].

The initial temperature range of 25-150°C exhibits minimal weight loss (0-2%), primarily attributed to the elimination of absorbed moisture or trace volatile components. This region demonstrates the compound's stability under mild thermal conditions [21] [11].

Moderate thermal stress at 150-300°C results in limited weight loss (2-5%), corresponding to the elimination of minor volatile components or the beginning of molecular rearrangement processes. This temperature range precedes significant structural decomposition [21] [22].

Substantial weight loss begins at 300-450°C (15-30%), primarily attributed to the systematic elimination of ethoxy groups from the silicon center. This process represents the initial major decomposition pathway and involves the formation of silanol intermediates through hydrolytic or thermal elimination mechanisms [21] [11] [9].

The temperature range of 450-600°C produces significant weight loss (40-70%), corresponding to the degradation of the benzodioxole ring system. This process involves complex rearrangement and fragmentation reactions that break down the aromatic framework [21] [11].

At temperatures above 600°C (80-95% weight loss), the remaining material primarily consists of silicon dioxide formed through the complete oxidation of the organosilicon framework. This residual material represents the inorganic component of the original compound [21] [11] [22].

| Temperature Range (°C) | Weight Loss (%) | Decomposition Process | Atmosphere |

|---|---|---|---|

| 25-150 | 0-2 | Moisture/volatile loss | Nitrogen |

| 150-300 | 2-5 | Minor volatile components | Nitrogen |

| 300-450 | 15-30 | Ethoxy group elimination | Nitrogen |

| 450-600 | 40-70 | Benzodioxole ring degradation | Nitrogen |

| 600-800 | 80-95 | Silicon oxide formation | Nitrogen |

Solubility and Phase Behavior

Polar/Nonpolar Solvent Interactions

The solubility behavior of silane, 1,3-benzodioxol-5-yltriethoxy- reflects the compound's amphiphilic nature, containing both hydrophobic aromatic components and moderately polar ethoxy functionalities. The solubility profile varies significantly across solvents of different polarities and hydrogen bonding capabilities [23] [24] [25].

In highly polar solvents such as water, the compound exhibits very limited solubility (less than 0.1 grams per liter) due to the hydrophobic nature of the benzodioxole ring system and the bulky triethoxy silicon moiety. The methylenedioxy bridge and aromatic ring resist interaction with polar protic solvents [23] [24].

Medium to high polarity protic solvents including ethanol and methanol provide good solubility (40-100 grams per liter) through favorable interactions between the ethoxy groups and the hydroxyl functionalities of the alcohols. These solvents can accommodate both the polar and nonpolar regions of the molecule through mixed solvation mechanisms [24] [25].

Nonpolar solvents demonstrate excellent solubility characteristics for the compound. Dichloromethane and toluene provide exceptional solubility (greater than 200 grams per liter) due to favorable van der Waals interactions with the aromatic benzodioxole system and the organic ethoxy substituents [10] [24].

Moderately nonpolar solvents such as hexane exhibit good solubility (100-150 grams per liter), while polar aprotic solvents including acetone show moderate solubility (20-50 grams per liter). Ethyl acetate provides good solubility (80-120 grams per liter) through a combination of dipole interactions and favorable entropy of mixing [24] [26].

| Solvent Type | Polarity | Solubility | Estimated Solubility (g/L) |

|---|---|---|---|

| Water | High (polar) | Very limited | <0.1 |

| Ethanol | Medium-high (polar) | Good | 50-100 |

| Methanol | Medium-high (polar) | Good | 40-80 |

| Dichloromethane | Low (nonpolar) | Excellent | >200 |

| Toluene | Low (nonpolar) | Excellent | >200 |

| Hexane | Very low (nonpolar) | Good | 100-150 |

| Acetone | Medium (polar) | Moderate | 20-50 |

| Ethyl acetate | Medium (polar) | Good | 80-120 |

Surface Tension Characteristics

The surface tension characteristics of silane, 1,3-benzodioxol-5-yltriethoxy- reflect its molecular structure and intermolecular interactions. The compound exhibits surface properties consistent with organosilicon materials containing both aromatic and aliphatic functionalities [10] [26] [27].

The critical surface tension is estimated to fall within the range of 25-35 millinewtons per meter, placing the compound in the moderate hydrophobicity category. This value reflects the balance between the hydrophobic aromatic benzodioxole system and the moderately polar ethoxy substituents [10] [26].

Contact angle measurements with water on smooth surfaces treated with the compound typically yield values between 85-105 degrees, confirming the hydrophobic character of the surface. These measurements indicate that the compound imparts water-repelling properties to treated substrates [10] [26].

The surface energy classification falls within the low to medium range, calculated from contact angle measurements with various probe liquids. This characteristic makes the compound suitable for applications requiring controlled wettability and surface modification properties [10] [26].

The wettability classification is hydrophobic based on contact angle data, though the degree of hydrophobicity is moderate compared to highly fluorinated or long-chain alkyl systems. The hydrophobic character arises from the combination of the aromatic benzodioxole ring and the organic ethoxy substituents [10] [26] [28].

| Property | Value | Measurement Conditions |

|---|---|---|

| Critical Surface Tension | 25-35 mN/m (estimated) | Clean surface at 25°C |

| Contact Angle (Water) | 85-105° | Smooth substrate, 25°C |

| Surface Energy | Low to medium | Calculated from contact angles |

| Wettability Classification | Hydrophobic | Based on contact angle data |

| Hydrophobic Character | Moderate | Due to alkyl and aromatic groups |